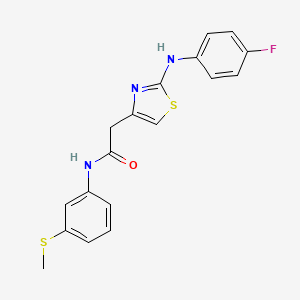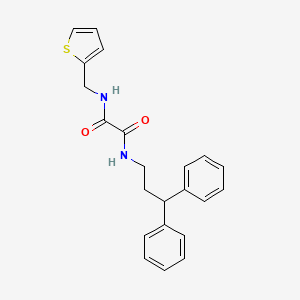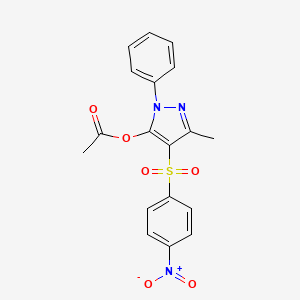![molecular formula C16H18F2N4O3S B2929664 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941899-11-2](/img/structure/B2929664.png)
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups and a unique oxadiazole moiety linked to a morpholine ring through a sulfanyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.
Coupling with Benzamide: The final step involves coupling the oxadiazole-morpholine intermediate with a difluorobenzamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and potential as a biochemical probe.
Industrial Applications: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzyme active sites, while the morpholine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The difluoro groups may contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
2,6-difluorobenzamide: Lacks the oxadiazole and morpholine moieties, resulting in different chemical properties.
1,3,4-oxadiazole derivatives: Share the oxadiazole ring but differ in other substituents.
Morpholine-containing compounds: Feature the morpholine ring but lack the oxadiazole and difluorobenzamide components.
Uniqueness
2,6-difluoro-N-[(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2,6-difluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c17-11-2-1-3-12(18)14(11)15(23)19-10-13-20-21-16(25-13)26-9-6-22-4-7-24-8-5-22/h1-3H,4-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNECVMRHXIKDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929585.png)
![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2929587.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)



![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)


![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)
